molecular formula C13H15NO2S B13943849 7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene CAS No. 55590-29-9

7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene

Cat. No.: B13943849
CAS No.: 55590-29-9
M. Wt: 249.33 g/mol
InChI Key: ZQUCKNVAOMAYHM-UHFFFAOYSA-N
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Description

7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[221]hept-2-ene is a bicyclic compound with a sulfonyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene typically involves the reaction of 7-azabicyclo[2.2.1]hept-2-ene with 4-methylphenylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bicyclic structure provides stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]heptane
  • 7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-3-ene

Uniqueness

7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene is unique due to its specific bicyclic structure and the presence of a sulfonyl group attached to a methylphenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-(4-methylphenyl)sulfonyl-7-azabicyclo[2.2.1]hept-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-10-2-8-13(9-3-10)17(15,16)14-11-4-5-12(14)7-6-11/h2-5,8-9,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUCKNVAOMAYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481319
Record name AGN-PC-0NI5NM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55590-29-9
Record name AGN-PC-0NI5NM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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